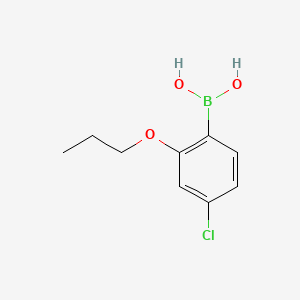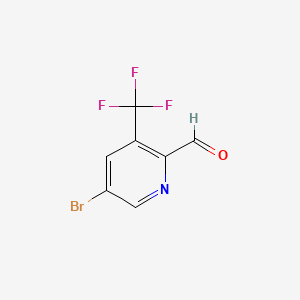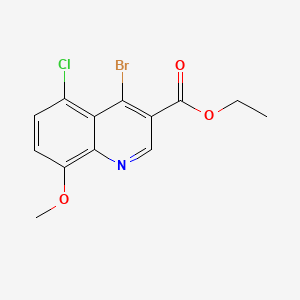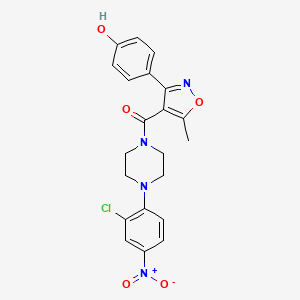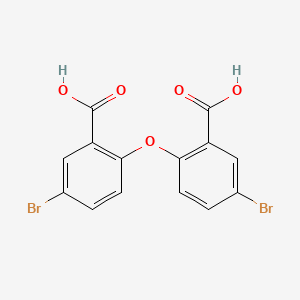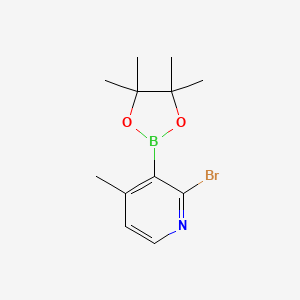
5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile
Übersicht
Beschreibung
5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to possess anti-inflammatory and antimicrobial properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, it has been suggested that this compound may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile has been found to exhibit a wide range of biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and antimicrobial properties, this compound has been found to exhibit antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases. Additionally, it has been suggested that this compound may have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile in lab experiments is its potent biological activity. This compound has been found to exhibit activity against a wide range of cancer cell lines and has been shown to possess anti-inflammatory and antimicrobial properties. Additionally, the synthesis method for this compound has been optimized to produce high yields of the compound with high purity. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to fully understand the toxicity profile of this compound and its potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile. One potential direction is the development of new drugs based on this compound for the treatment of cancer, inflammation, and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the synthesis method for this compound may be further optimized to produce higher yields and higher purity, making it more accessible for research and drug development.
Synthesemethoden
The synthesis of 5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile involves the reaction of 2-chlorophenylhydrazine with ethyl 2-bromo-2-cyanoacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the final compound. This method has been optimized to produce high yields of the compound with high purity.
Eigenschaften
IUPAC Name |
5-bromo-1-(2-chlorophenyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClN3/c11-10-7(5-13)6-14-15(10)9-4-2-1-3-8(9)12/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWCLFDKWRDUSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(C=N2)C#N)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693322 | |
| Record name | 5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile | |
CAS RN |
1269291-11-3 | |
| Record name | 1H-Pyrazole-4-carbonitrile, 5-bromo-1-(2-chlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269291-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



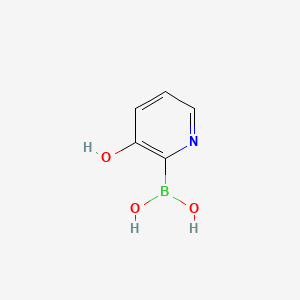
![8-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567079.png)
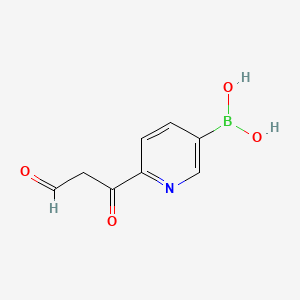
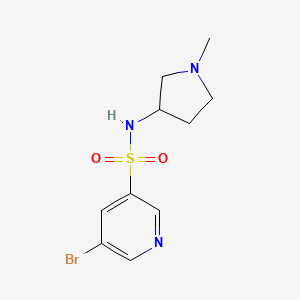
![2-Allyl-1-(tert-butoxycarbonyl)-2,3-dihydro-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B567082.png)
